tert-butyl 3-(bromozincio)propanoate
Overview
Description
tert-Butyl 3-(bromozincio)propanoate: is an organozinc compound that features a tert-butyl ester group and a bromozincio moiety. This compound is of interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bromozinc(1+);tert-butyl propanoate . These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is active.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 3-(bromozincio)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with a zinc reagent. One common method is the reaction of tert-butyl 3-bromopropanoate with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(bromozincio)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromozincio group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Addition Reactions: The compound can add to carbonyl compounds to form β-hydroxy esters.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.
Major Products Formed:
β-Hydroxy Esters: Formed from addition reactions with carbonyl compounds.
Substituted Esters: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: tert-Butyl 3-(bromozincio)propanoate is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is employed in the synthesis of complex molecules and natural products .
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to introduce functional groups into peptides and proteins, aiding in the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity makes it a valuable intermediate in the synthesis of various commercial products .
Comparison with Similar Compounds
tert-Butyl bromoacetate: Similar in structure but lacks the zinc moiety.
tert-Butyl 3-bromopropionate: Similar ester group but without the organozinc functionality.
tert-Butyl bromide: Contains a tert-butyl group and bromine but no ester or zinc group.
Uniqueness: tert-Butyl 3-(bromozincio)propanoate is unique due to its combination of a reactive organozinc group and a tert-butyl ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
bromozinc(1+);tert-butyl propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O2.BrH.Zn/c1-5-6(8)9-7(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJPAQDSXTXQRB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C[CH2-].[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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